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Compound of Interest

Compound Name: CBP501 Affinity Peptide

Cat. No.: B12383835 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Introduction to CBP501
CBP501 is a synthetic 12-amino acid peptide developed by CanBas Co., Ltd. that functions as

a novel calmodulin-modulating agent and G2 checkpoint abrogator.[1][2] It exhibits a multi-

modal anti-tumor mechanism of action, primarily by sensitizing cancer cells to platinum-based

chemotherapy and enhancing the efficacy of immune checkpoint inhibitors.[1][3] Initially

identified for its role in disrupting the G2/M cell cycle checkpoint, further research has revealed

a complex interplay of pathways that contribute to its anti-cancer effects.[3][4] CBP501 is

currently under clinical investigation for various solid tumors, including pancreatic cancer, non-

small cell lung cancer, and malignant pleural mesothelioma.[3][5]

Sourcing and Synthesis of Research-Grade CBP501
Sourcing Research-Grade CBP501
For research purposes, CBP501 or its affinity peptide derivatives can be procured from

specialized biochemical suppliers. It is crucial to obtain a certificate of analysis (CoA) to verify

purity, identity (e.g., via mass spectrometry), and concentration.

Verified Suppliers:

MedChemExpress (MCE): Listed as a supplier of "CBP501 Affinity Peptide".[6]
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Bachem AG: Listed as a supplier of "CBP501 Affinity Peptide".[7]

Additionally, several companies specialize in custom peptide synthesis and can produce

research-grade peptides to specified purity levels (typically >95% or >98% for research

applications).[8][9][10]

Synthesis of Research-Grade Peptides (General
Protocol)
While the exact sequence and synthesis process for CBP501 are proprietary, it can be

synthesized using standard Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry.[11]

[12] This method involves the sequential addition of amino acids to a growing peptide chain

anchored to an insoluble resin support.

General SPPS Protocol:

Resin Selection: Choose a suitable resin based on the C-terminal amino acid (e.g., pre-

loaded Wang resin).[13]

Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a

base, typically 20-50% piperidine in dimethylformamide (DMF).

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

Amino Acid Coupling: Introduce the next Fmoc-protected amino acid with an activating agent

(e.g., HBTU/DIEA) to facilitate peptide bond formation. Monitor coupling completion using a

colorimetric test (e.g., Kaiser test).[11][13]

Washing: Wash the resin again with DMF to remove unreacted reagents.

Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the

resin and remove side-chain protecting groups using a strong acid cocktail (e.g.,

Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIPS)).[11]
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Purification: Purify the crude peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Lyophilization: Lyophilize the purified peptide fractions to obtain a stable, powdered product.

Quality Control: Confirm the peptide's identity and purity using mass spectrometry (MS) and

analytical HPLC.

Application Notes: Mechanism of Action
CBP501's anti-tumor activity stems from several interconnected mechanisms.

G2/M Checkpoint Abrogation: CBP501 inhibits multiple serine/threonine kinases, including

CHK1, CHK2, MAPKAP-K2, and C-Tak1.[3][4] These kinases are crucial for arresting the cell

cycle at the G2/M checkpoint in response to DNA damage, allowing time for repair. By

inhibiting these kinases, CBP501 forces cancer cells with damaged DNA to enter mitosis

prematurely, leading to mitotic catastrophe and cell death.

Calmodulin (CaM) Modulation: CBP501 binds directly to calmodulin with high affinity.[3] This

interaction is believed to be a primary mechanism for increasing the intracellular

concentration of platinum-based drugs like cisplatin.[3] By enhancing platinum influx,

CBP501 increases the formation of platinum-DNA adducts, thereby augmenting the cytotoxic

effect of these agents.[1][3]

Immune Modulation: In combination with platinum agents, CBP501 promotes immunogenic

cell death (ICD) of tumor cells.[1] It also suppresses the activity of M2-polarized tumor-

associated macrophages, which are typically immunosuppressive.[1] This shifts the tumor

microenvironment towards an anti-tumor immune response, enhancing the efficacy of

immune checkpoint inhibitors like anti-PD1 and anti-CTLA4 antibodies.[1]

Other Anti-Tumor Effects: CBP501 has been shown to reduce populations of cancer stem

cells and inhibit tumor cell migration, invasion, and the epithelial-to-mesenchymal transition

(EMT).[1][2]
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Caption: Experimental workflow for an in vitro chemosensitization assay.

Materials:

Cancer cell line of interest (e.g., A549, PANC-1)

Complete culture medium (e.g., DMEM + 10% FBS)

96-well cell culture plates

Research-grade CBP501 (reconstituted in sterile water or PBS)

Cisplatin (reconstituted as per supplier instructions)

MTS or MTT cell viability reagent

Plate reader

Methodology:
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Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000

cells/well) and incubate for 24 hours to allow for attachment.

Drug Preparation: Prepare a serial dilution of CBP501 and a separate serial dilution of

cisplatin in complete culture medium at 2x the final desired concentrations.

Treatment:

Remove the old medium from the cells.

Add the drug solutions to the wells. Include wells for:

Vehicle control (medium only)

CBP501 alone (various concentrations)

Cisplatin alone (various concentrations)

CBP501 + Cisplatin combinations (various concentrations)

Incubation: Incubate the plates for a period relevant to the cell line's doubling time, typically

48 to 72 hours.

Viability Assessment:

Add the MTS/MTT reagent to each well according to the manufacturer's protocol.

Incubate for 1-4 hours until a color change is apparent.

Measure the absorbance using a plate reader at the recommended wavelength (e.g., 490

nm for MTS).

Data Analysis:

Normalize the absorbance readings to the vehicle control wells to determine the

percentage of cell viability.
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Plot dose-response curves and calculate the IC50 (half-maximal inhibitory concentration)

for each drug alone and in combination.

Use software like CompuSyn to calculate a Combination Index (CI) to determine if the

interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol: In Vivo (Clinical) Administration
The following protocols are derived from clinical trial designs and are intended for informational

purposes only. [14][15][16]Administration to human subjects must be done under strict ethical

and regulatory (IRB/IEC) approval.

Phase I Monotherapy Dosing:

Drug: CBP501

Dose Escalation Start: 0.9 mg/m²

Administration: 1-hour intravenous infusion on Days 1, 8, and 15 of a 28-day cycle. [15][17]

Phase Ib/II Combination Dosing (Example with Cisplatin & Nivolumab):

Drugs: CBP501, Cisplatin, Nivolumab

Dosing Regimen: Administered once every 21 days. [2][16] * CBP501: 16 mg/m² or 25

mg/m² administered as a 1-hour intravenous infusion. [2][18] * Cisplatin: 60 mg/m² or 75

mg/m² administered simultaneously with or just after CBP501. [2][18] * Nivolumab: 240 mg

administered as a 1-hour infusion following the completion of CBP501 and cisplatin. [2]*

Prophylaxis: Due to the risk of histamine-release syndrome (HRS), prophylaxis with

dexamethasone, diphenhydramine, and an H2 blocker (e.g., ranitidine) is recommended.

[15]

Quantitative Data
Table 1: Molecular Binding Affinities
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Ligand Target
Dissociation
Constant (Kd)

Ca2+
Dependence

Reference

CBP501
Calmodulin

(CaM)
4.62 x 10⁻⁸ M

Reversed by

Ca²⁺
[3]

CBP501 14-3-3
~10-fold weaker

than CaM

Independent of

Ca²⁺
[3]

Table 2: Clinical Dosing Regimens
Study
Phase

Combinatio
n Agents

CBP501
Dose
(mg/m²)

Cisplatin
Dose
(mg/m²)

Schedule Reference

Phase I Monotherapy
Starting at

0.9
N/A

Days 1, 8, 15

of 28-day

cycle

[15]

Phase I Cisplatin
Starting at

3.6
50 or 75

Day 1 of 21-

day cycle
[15]

Phase I Cisplatin MTD: 25 MTD: 75
Day 1 of 21-

day cycle
[15][17]

Phase II
Cisplatin +

Nivolumab
16 or 25 60

Day 1 of 21-

day cycle
[18]

Table 3: Clinical Efficacy in Advanced Pancreatic Cancer
(Phase II)
Data from a randomized study for ≥3rd-line treatment of metastatic pancreatic

adenocarcinoma. [18]
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Treatment Arm
3-Month
Progression-Free
Survival (3MPFS)

Objective
Response Rate
(ORR)

Median Overall
Survival (OS)
(months)

CBP501 (25 mg/m²)
+ Cisplatin +
Nivolumab

44.4% 22.2% 6.3

CBP501 (16 mg/m²) +

Cisplatin + Nivolumab
44.4% 0% 5.3

CBP501 (25 mg/m²) +

Cisplatin
11.1% 0% 3.7

| Cisplatin + Nivolumab | 33.3% | 0% | 4.9 |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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